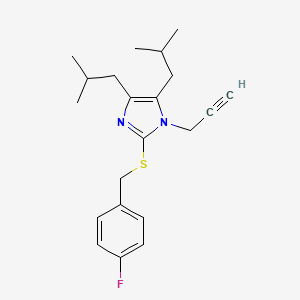
4,5-diisobutyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfide
Overview
Description
4,5-diisobutyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfide is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring substituted with diisobutyl, propynyl, and fluorobenzyl sulfide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diisobutyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the diisobutyl groups: This step involves the alkylation of the imidazole ring using diisobutyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the propynyl group: This can be done via a Sonogashira coupling reaction, where the imidazole derivative is reacted with a propynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Addition of the 4-fluorobenzyl sulfide group: This final step involves the nucleophilic substitution of a suitable leaving group on the imidazole derivative with 4-fluorobenzyl thiol in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4,5-diisobutyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfide can undergo various types of chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles (amines, thiols), bases (sodium hydride, potassium tert-butoxide).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted fluorobenzyl derivatives.
Scientific Research Applications
4,5-diisobutyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its functional groups and reactivity.
Mechanism of Action
The mechanism of action of 4,5-diisobutyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The propynyl and fluorobenzyl groups may enhance its binding affinity and specificity for certain targets, while the imidazole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
4,5-diisobutyl-1-(2-propynyl)-1H-imidazol-2-yl benzyl sulfide: Similar structure but lacks the fluorine atom on the benzyl group.
4,5-diisobutyl-1-(2-propynyl)-1H-imidazol-2-yl 4-chlorobenzyl sulfide: Similar structure but has a chlorine atom instead of a fluorine atom on the benzyl group.
4,5-diisobutyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfide: Similar structure but has a methyl group instead of a fluorine atom on the benzyl group.
Uniqueness
The presence of the fluorine atom in 4,5-diisobutyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfide imparts unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-4,5-bis(2-methylpropyl)-1-prop-2-ynylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2S/c1-6-11-24-20(13-16(4)5)19(12-15(2)3)23-21(24)25-14-17-7-9-18(22)10-8-17/h1,7-10,15-16H,11-14H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFVUXXZFKCDJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(N(C(=N1)SCC2=CC=C(C=C2)F)CC#C)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


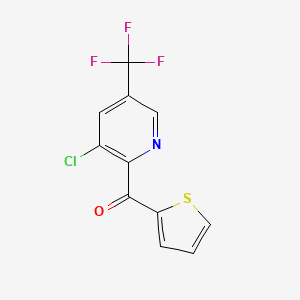
![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3036011.png)
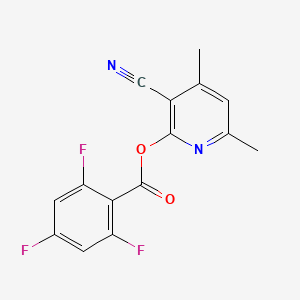
![2-[({[(2-Chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid](/img/structure/B3036016.png)
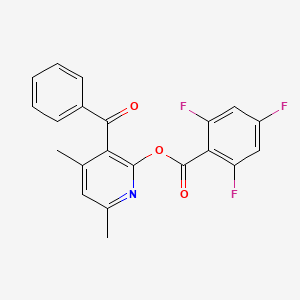
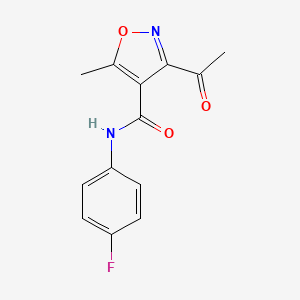
![1-[4-[(5-chlorothiadiazol-4-yl)methoxy]phenyl]-N-methylmethanimine oxide](/img/structure/B3036023.png)
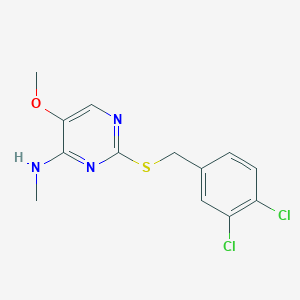
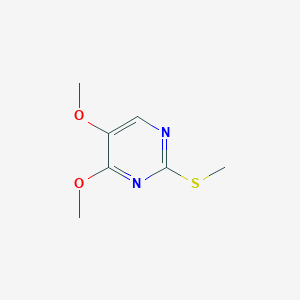
![2-chloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3036026.png)
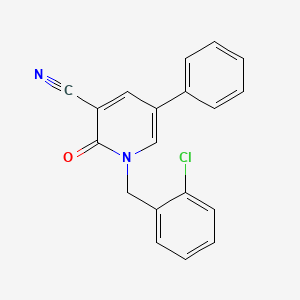
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B3036029.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3,4-dihydro-1(2H)-isoquinolinone](/img/structure/B3036030.png)
![4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl)benzenesulfonamide](/img/structure/B3036031.png)
